N-Hydroxy-5-isopropylnicotinimidamide
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Overview
Description
N-Hydroxy-5-isopropylnicotinimidamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-isopropylnicotinimidamide typically involves the reaction of 5-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction may require the presence of a catalyst or an acid/base to facilitate the formation of the N-hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-isopropylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent nicotinimidamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 5-isopropylnicotinimidamide.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-Hydroxy-5-isopropylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in binding to these targets, often through hydrogen bonding or coordination with metal ions. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Known for its use in peptide synthesis and bioconjugation.
N-Hydroxyphthalimide: Used as a catalyst in various organic reactions.
N-Hydroxybenzotriazole: Employed in peptide coupling reactions.
Uniqueness
N-Hydroxy-5-isopropylnicotinimidamide is unique due to its specific structure, which combines the nicotinimidamide moiety with an isopropyl group and a hydroxyl group
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-5-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-3-8(5-11-4-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
CMKBFMFRGAHBIU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CN=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(=NO)N |
Origin of Product |
United States |
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